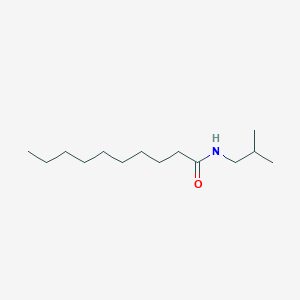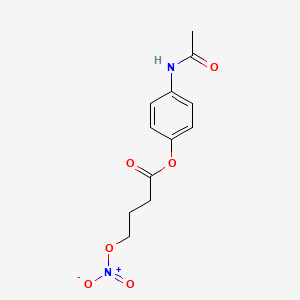
Nitroparacetamol
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de NCX 701 implique l'estérification du paracétamol avec l'acide 4-bromobutyrique en utilisant la dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans le diméthylformamide (DMF). L'ester résultant est ensuite traité avec du nitrate d'argent dans l'acétonitrile chaud pour obtenir l'ester nitrique cible .
Analyse Des Réactions Chimiques
NCX 701 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier le groupe nitro, le convertissant potentiellement en un groupe amine.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
NCX 701 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les dérivés libérant de l'oxyde nitrique et leurs propriétés chimiques.
Biologie : Le composé est étudié pour ses effets sur les systèmes biologiques, en particulier ses propriétés antinociceptives et anti-inflammatoires.
Médecine : NCX 701 est étudié pour son utilisation potentielle dans le traitement de différents types de douleur, notamment la douleur aiguë, chronique et neuropathique
Mécanisme d'action
NCX 701 exerce ses effets par la libération d'oxyde nitrique, qui a divers effets physiologiques. Le composé induit un effet antinociceptif puissant par un mécanisme différent et complémentaire à celui du paracétamol. Son action est principalement localisée dans la moelle épinière, où elle module les signaux de douleur . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais on sait que l'oxyde nitrique joue un rôle crucial dans son mécanisme d'action .
Applications De Recherche Scientifique
NCX 701 has several scientific research applications:
Chemistry: It is used as a model compound to study nitric oxide-releasing derivatives and their chemical properties.
Biology: The compound is studied for its effects on biological systems, particularly its antinociceptive and anti-inflammatory properties.
Medicine: NCX 701 is being investigated for its potential use in treating various types of pain, including acute, chronic, and neuropathic pain
Mécanisme D'action
NCX 701 exerts its effects through the release of nitric oxide, which has various physiological effects. The compound induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol. Its action is mainly located within the spinal cord, where it modulates pain signals . The exact molecular targets and pathways involved are still under investigation, but it is known that nitric oxide plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
NCX 701 est unique par rapport à d'autres composés similaires en raison de ses propriétés de libération d'oxyde nitrique. Les composés similaires comprennent :
Paracétamol (acétaminophène) : Alors que le paracétamol est un analgésique et un antipyrétique largement utilisé, il ne possède pas les propriétés de libération d'oxyde nitrique de NCX 701.
Nitroaspirine : Un autre composé libérant de l'oxyde nitrique, la nitroaspirine, combine l'aspirine à un donneur d'oxyde nitrique, offrant des effets anti-inflammatoires et cardioprotecteurs.
Nitroflurbiprofène : Ce composé combine le flurbiprofène à un donneur d'oxyde nitrique, offrant des propriétés anti-inflammatoires améliorées
NCX 701 se distingue par ses effets antinociceptifs et anti-inflammatoires puissants, qui sont attribués à la libération d'oxyde nitrique. Cela en fait un candidat prometteur pour le développement de nouveaux médicaments contre la douleur avec des profils de sécurité améliorés .
Propriétés
Key on ui mechanism of action |
NCX-701 (nitroparacetamol) is a NO-releasing derivative of paracetamol (acetaminophen) that has shown potent antinociceptive and anti-inflammatory properties. NCX-701 induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol, and its action is mainly located within the spinal cord in monoarthritic animals. |
|---|---|
Numéro CAS |
326850-30-0 |
Formule moléculaire |
C12H14N2O6 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
(4-acetamidophenyl) 4-nitrooxybutanoate |
InChI |
InChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15) |
Clé InChI |
XTMOQAKCOFLCRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(nitroxy)butanoic acid 4-acetylaminophenyl ester NCX 701 NCX-701 NCX701 nitroacetaminophen nitroparacetamol |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)
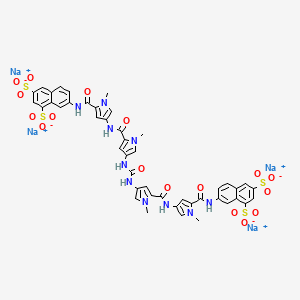
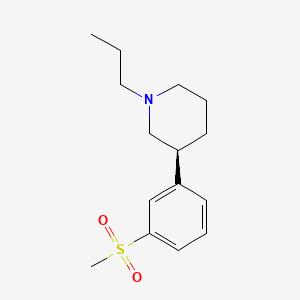
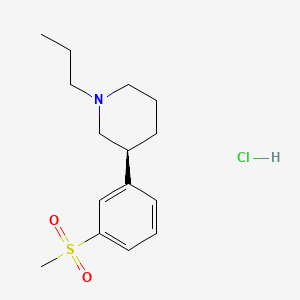
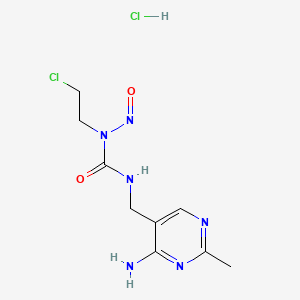
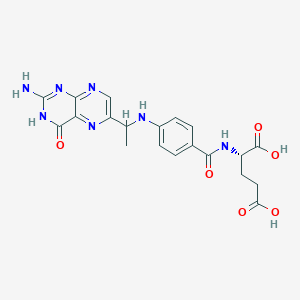

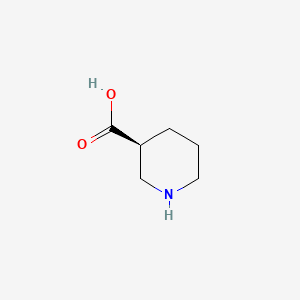

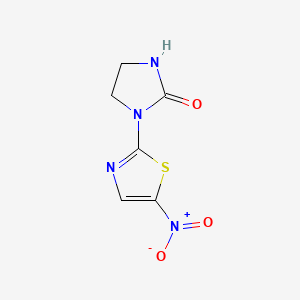
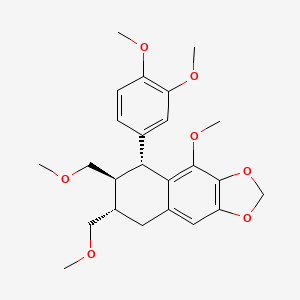
![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)
